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Compound of Interest

Compound Name: 4-Aminochroman-3-ol

Cat. No.: B1641235 Get Quote

An In-depth Technical Guide to 4-Aminochroman-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthetic approaches for 4-Aminochroman-3-ol. This molecule, belonging to the chroman

class of heterocyclic compounds, serves as a valuable building block in medicinal chemistry

and drug discovery due to its structural similarity to biologically active natural products and

synthetic drugs. The presence of vicinal amino and alcohol functional groups on a rigid scaffold

makes it an attractive starting point for developing novel therapeutic agents.

Chemical Structure and Stereochemistry
4-Aminochroman-3-ol possesses a bicyclic structure consisting of a dihydropyran ring fused

to a benzene ring. The core structure contains two adjacent stereocenters at the C3 and C4

positions, giving rise to four possible stereoisomers (two enantiomeric pairs). The relative

orientation of the hydroxyl (-OH) and amino (-NH₂) groups defines the cis and trans

diastereomers.

The most commonly cited stereoisomer is (3S,4S)-4-Aminochroman-3-ol, which corresponds

to the cis configuration where the hydroxyl and amino groups are on the same face of the

dihydropyran ring. This specific isomer is identified by the CAS number 138603-50-6. The rigid

chroman backbone, combined with the defined stereochemistry of its functional groups, is

critical for determining its interaction with biological targets.
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Key Structural Features:

Chroman Core: A privileged scaffold in medicinal chemistry.

Vicinal Amino Alcohol: Functional groups capable of forming multiple hydrogen bonds, crucial

for molecular recognition at enzyme or receptor binding sites.

Defined Stereochemistry: The cis-(3S,4S) configuration provides a specific three-

dimensional arrangement for interaction with chiral biological macromolecules.

Chemical and Physical Properties
Quantitative experimental data for 4-Aminochroman-3-ol is not widely published. The table

below summarizes its fundamental properties based on available information. For context,

computed properties for a closely related analogue, (3S,4S)-4-Amino-8-methoxychroman-3-ol,

are also included to provide an estimate of its physicochemical profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1641235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1641235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation

IUPAC Name
(3S,4S)-4-Amino-3,4-dihydro-

2H-chromen-3-ol
[1]

Synonyms
cis-4-Amino-3-chromanol,

(3S,4S)-4-Aminochroman-3-ol
[1]

CAS Number 138603-50-6 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Melting Point Not reported in the literature

Boiling Point Not reported in the literature

Solubility Not reported in the literature

pKa Not reported in the literature

Computed XLogP3-AA

-0.1 (Value for analogue:

(3S,4S)-4-Amino-8-

methoxychroman-3-ol)

[2]

Computed TPSA

64.7 Å² (Value for analogue:

(3S,4S)-4-Amino-8-

methoxychroman-3-ol)

[2]

H-Bond Donor Count

2 (Value for analogue:

(3S,4S)-4-Amino-8-

methoxychroman-3-ol)

[2]

H-Bond Acceptor Count

4 (Value for analogue:

(3S,4S)-4-Amino-8-

methoxychroman-3-ol)

[2]

Experimental Protocols: Representative Synthesis
While a specific, published protocol for (3S,4S)-4-Aminochroman-3-ol is not readily available,

a robust and stereocontrolled synthesis can be devised based on well-established chemical

transformations. The following multi-step protocol outlines a representative pathway starting
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from 2H-chromene, which leverages the regio- and stereoselective ring-opening of an epoxide

intermediate.[3][4]

Logical Workflow for Synthesis

Representative Synthetic Workflow for (3S,4S)-4-Aminochroman-3-ol

Step 1: Epoxidation

Step 2: Azide Addition

Step 3: Azide Reduction

2H-Chromene
(Starting Material)

Chromene Epoxide
(Intermediate)

 m-CPBA
DCM, 0°C to RT

trans-4-Azidochroman-3-ol
(Intermediate)

 NaN₃, NH₄Cl
EtOH/H₂O, 80°C
(SN2 Inversion)

cis-4-Aminochroman-3-ol
(Final Product)

 PPh₃, THF
then H₂O (Staudinger)

(Stereo-retentive)

Click to download full resolution via product page

Caption: A three-step synthetic pathway to the target compound.
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Detailed Methodologies
Step 1: Epoxidation of 2H-Chromene

Dissolve 2H-chromene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a

round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise to the stirred solution,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to

yield the crude chromene epoxide, which can be used in the next step without further

purification.

Step 2: Regio- and Stereoselective Ring-Opening of Epoxide

To a solution of the crude chromene epoxide (1.0 eq) in a mixture of ethanol and water (e.g.,

4:1 v/v), add sodium azide (NaN₃, ~1.5 eq) and ammonium chloride (NH₄Cl, ~1.2 eq).[3]

Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. The reaction proceeds

via an Sₙ2 mechanism, with the azide nucleophile attacking the benzylic C4 position,

resulting in inversion of stereochemistry and formation of the trans-azido alcohol.[3][4]

After cooling to room temperature, remove the ethanol under reduced pressure.

Add water to the residue and extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give

the crude trans-4-azidochroman-3-ol. This intermediate can be purified by column
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chromatography on silica gel.

Step 3: Staudinger Reduction of the Azido Alcohol

Dissolve the purified trans-4-azidochroman-3-ol (1.0 eq) in tetrahydrofuran (THF).

Add triphenylphosphine (PPh₃, ~1.2 eq) to the solution at room temperature. Effervescence

(N₂ gas evolution) should be observed.[5]

Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material

is consumed (monitored by TLC or IR spectroscopy).

Add water (~5-10 eq) to the reaction mixture to hydrolyze the intermediate

iminophosphorane. Stir for an additional 4-6 hours.[5][6]

Remove the THF under reduced pressure.

Acidify the aqueous residue with 1M HCl and wash with diethyl ether or ethyl acetate to

remove the triphenylphosphine oxide byproduct.

Basify the aqueous layer with a saturated NaHCO₃ solution or dilute NaOH until pH > 9.

Extract the final product, cis-4-Aminochroman-3-ol, with ethyl acetate or DCM (3x).

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final

product, which can be further purified by crystallization or chromatography.

Biological and Pharmacological Context
The chroman-4-one framework, closely related to 4-aminochroman-3-ol, is recognized as a

"privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide

array of biological activities. Derivatives have been explored for various therapeutic

applications, including as anticancer, antibacterial, and antifungal agents.

While the specific biological targets of 4-Aminochroman-3-ol are not well-documented, its

structure suggests potential as an enzyme inhibitor. The vicinal amino alcohol motif can chelate

metal ions in metalloenzymes or form critical hydrogen bond interactions within an active site,

mimicking a transition state or displacing a natural substrate.
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Hypothetical Mechanism of Action: Enzyme Inhibition
For drug development professionals, a key application of a novel scaffold is to serve as a

template for designing enzyme inhibitors. The diagram below illustrates a conceptual model

where 4-Aminochroman-3-ol acts as a competitive inhibitor of a hypothetical enzyme (e.g., a

kinase, protease, or reductase).
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Conceptual Mechanism: Competitive Enzyme Inhibition
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Caption: Hypothetical competitive inhibition of an enzyme by the title compound.
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In this model, 4-Aminochroman-3-ol binds reversibly to the enzyme's active site, preventing

the natural substrate from binding and thereby inhibiting the catalytic reaction that leads to

product formation. This type of interaction is fundamental to the mechanism of many modern

drugs.

Conclusion
4-Aminochroman-3-ol, particularly the cis-(3S,4S) stereoisomer, is a chiral building block with

significant potential for the synthesis of complex molecules and novel drug candidates. While

detailed experimental data on its physical properties remain sparse, its structure is well-

defined, and logical, stereocontrolled synthetic routes can be readily devised from available

precursors. Its rigid chroman scaffold and strategically placed hydrogen-bonding functional

groups make it a compelling starting point for structure-based drug design, particularly in the

development of enzyme inhibitors. Further research into its biological activities is warranted to

fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1641235#4-aminochroman-3-ol-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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